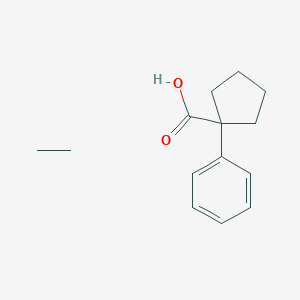
Ethane;1-phenylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane;1-phenylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by a phenyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane;1-phenylcyclopentane-1-carboxylic acid typically involves the reaction of 1-phenyl-1-cyanocyclopentane with sodium hydroxide solution. The reaction is carried out by heating the mixture to a temperature range of 160-180°C for about 5 hours. After the reaction, the mixture is diluted with water, decolorized with activated carbon, and filtered. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3, followed by filtration and washing with hot water until neutral. The final product is obtained by drying the filtered solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pH, and other parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethane;1-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethane;1-phenylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethane;1-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The carboxylic acid group plays a crucial role in binding to target molecules, while the phenyl and cyclopentane groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Ethane;1-phenylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Phenylcyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-Phenylcyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
These compounds share similar chemical properties but differ in their ring size, which affects their reactivity and applications.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
ethane;1-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2.C2H6/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10;1-2/h1-3,6-7H,4-5,8-9H2,(H,13,14);1-2H3 |
InChI Key |
KRYRCIBVZHXWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1CCC(C1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















